2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole
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Overview
Description
2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a chloro group and a difluoromethyl group attached to the benzodiazole ring. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole typically involves the reaction of 2-chloro-1,3-benzodiazole with difluoromethylating agents under specific conditions. One common method includes the use of difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzodiazoles, oxidized derivatives, and reduced forms of the original compound.
Scientific Research Applications
2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by binding to specific receptor subunits.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1,1-difluoroethane
- 2-chloro-1,1-difluoroethylene
- 1-chloro-1,2-difluoroethane
Uniqueness
2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable scaffold in drug design.
Properties
CAS No. |
2231254-35-4 |
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Molecular Formula |
C8H5ClF2N2 |
Molecular Weight |
202.6 |
Purity |
95 |
Origin of Product |
United States |
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